2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One typically involves the reaction of 8-mercaptoguanine with 2-(4-methoxyphenyl)-2-oxoethyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified using standard chromatographic techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor in studies involving enzyme kinetics and protein interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes involved in the folate biosynthesis pathway. It binds to the active site of the enzyme, preventing the formation of essential folate derivatives. This inhibition disrupts the metabolic processes that rely on folate, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other derivatives of 8-mercaptoguanine, such as:
2-Amino-1,7-dihydro-6H-purin-6-one: Known for its role in DNA and RNA synthesis.
Ganciclovir: A guanosine analog used as an antiviral agent.
2-Amino-6-hydroxypurine: Another guanine derivative with distinct biological activities
Properties
Molecular Formula |
C14H13N5O3S |
---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
2-amino-8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H13N5O3S/c1-22-8-4-2-7(3-5-8)9(20)6-23-14-16-10-11(18-14)17-13(15)19-12(10)21/h2-5H,6H2,1H3,(H4,15,16,17,18,19,21) |
InChI Key |
SQNJCPSJSYBCFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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